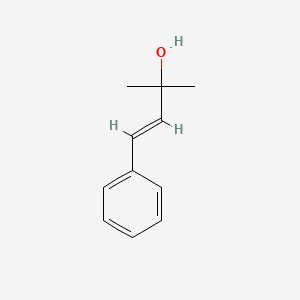

3-Buten-2-ol, 2-methyl-4-phenyl-, (3E)-

Description

Structural Classification and Significance of Allylic Alcohols in Organic Synthesis

Allylic alcohols are compounds containing a hydroxyl group (-OH) attached to an sp³-hybridized carbon atom that is adjacent to a carbon-carbon double bond. This structural motif makes them highly versatile building blocks in organic synthesis. nii.ac.jp They can undergo a wide array of transformations, serving as precursors for many other functional groups and complex molecules. organic-chemistry.org

The significance of allylic alcohols stems from their ability to act as both electrophiles and nucleophiles. For instance, under palladium catalysis in the presence of triethylborane, an allylic alcohol can be activated to perform direct electrophilic allylation of soft nucleophiles. nii.ac.jp Conversely, the same catalytic system can facilitate the nucleophilic addition of the allyl group to electrophiles like aldehydes and aldimines, forming homoallylic alcohols and amines. nii.ac.jp

The palladium-catalyzed arylation of allylic alcohols, a reaction that forms a carbon-carbon bond by substituting a vinylic hydrogen with an aryl group, demonstrates their utility in constructing more complex molecular frameworks. acs.org Depending on the structure of the starting allylic alcohol (primary, secondary, or tertiary), this reaction can yield aldehydes, ketones, or other aryl-substituted products. acs.org Furthermore, the oxidation of allylic alcohols can lead to various products, including epoxides and carbonyl compounds, depending on the reagents and reaction conditions used. nih.gov

Importance of the (3E)-Stereoisomer of 3-Buten-2-ol, 2-methyl-4-phenyl-

The stereochemistry of a molecule is crucial as it dictates its three-dimensional shape and, consequently, its interaction with other chiral molecules and its behavior in stereoselective reactions. The "(3E)-" designation in 3-Buten-2-ol, 2-methyl-4-phenyl-, (3E)- specifies the trans geometry of the double bond. This configuration is significant for several reasons.

Second, the stereochemistry of the allylic alcohol directly impacts the stereochemistry of the products formed from it. In reactions where new stereocenters are created, the existing geometry of the starting material can direct the approach of reagents, leading to a specific stereochemical outcome. This is a fundamental principle in asymmetric synthesis. While detailed research focusing specifically on the unique applications of the (3E)-isomer of 2-methyl-4-phenyl-3-buten-2-ol is not extensively documented in the surveyed literature, its importance is inferred from the general principles of stereocontrol in organic synthesis. The ability to selectively synthesize and react the (3E)-isomer is essential for controlling the architecture of the final molecular target.

Overview of Research Trajectories for Related Conjugated Enols

Conjugated enols and their corresponding conjugate bases, enolates, are key intermediates in a vast number of organic reactions. Research in this area is focused on developing new methods for their generation and harnessing their reactivity, particularly in the field of asymmetric synthesis. nih.govresearchgate.net

A major research trajectory involves the catalytic asymmetric conjugate addition to α,β-unsaturated carbonyl compounds to generate chiral metal enolates. nih.govresearchgate.net These transiently formed enolates can then be trapped by a variety of electrophiles in tandem reactions, allowing for the rapid construction of molecular complexity with high levels of stereocontrol. nih.gov This strategy has been successfully applied to aldol (B89426) and Mannich-type reactions. nih.gov

Another significant area of research is the development of organocatalysis, which uses small, chiral organic molecules to catalyze reactions. Proline, a naturally occurring amino acid, is a well-known bifunctional catalyst that can form a nucleophilic enamine intermediate from a ketone or aldehyde. youtube.com This enamine can then react enantioselectively with an electrophile, which is simultaneously activated by the catalyst's acidic group, often through hydrogen bonding in a well-defined transition state. youtube.com This approach avoids the use of metals and provides a green alternative for synthesizing chiral molecules.

Modern enolate chemistry is also exploring the direct α-alkylation of carbonyl compounds. researchgate.netucc.ie While challenging due to issues with regioselectivity and the need for strong bases, new catalytic systems are being developed to overcome these hurdles. The ultimate goal is to create highly efficient and selective methods for forming carbon-carbon bonds, which is a fundamental objective in organic synthesis. researchgate.netucc.ie The development of functionalized chiral silyl (B83357) enol ethers represents another frontier, as these compounds are versatile intermediates that can be used in a wide range of subsequent transformations. nih.gov

Structure

3D Structure

Properties

CAS No. |

57132-28-2 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

(E)-2-methyl-4-phenylbut-3-en-2-ol |

InChI |

InChI=1S/C11H14O/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-9,12H,1-2H3/b9-8+ |

InChI Key |

AHTMRLFEKXDXJS-CMDGGOBGSA-N |

Isomeric SMILES |

CC(C)(/C=C/C1=CC=CC=C1)O |

Canonical SMILES |

CC(C)(C=CC1=CC=CC=C1)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 3 Buten 2 Ol, 2 Methyl 4 Phenyl , 3e

Reactions of the Carbon-Carbon Double Bond

The carbon-carbon double bond in (3E)-2-methyl-4-phenyl-3-buten-2-ol is susceptible to a variety of transformations typical of alkenes, most notably reduction and addition reactions.

Hydrogenation and Reductive Transformations

The double bond of (3E)-2-methyl-4-phenyl-3-buten-2-ol can be readily reduced to a single bond through catalytic hydrogenation. This transformation typically involves the use of hydrogen gas in the presence of a metal catalyst.

Commonly, palladium-based catalysts are employed for the hydrogenation of such alkenes. The expected product from the complete hydrogenation of (3E)-2-methyl-4-phenyl-3-buten-2-ol is 2-methyl-4-phenyl-2-butanol. This reaction proceeds by the syn-addition of two hydrogen atoms across the double bond.

While specific studies on (3E)-2-methyl-4-phenyl-3-buten-2-ol are not prevalent, extensive research on analogous compounds, such as the selective hydrogenation of 2-methyl-3-butyn-2-ol, provides insight into the expected reactivity. In these systems, catalysts like palladium on calcium carbonate (Lindlar's catalyst) or on zinc oxide are used to control the reduction to the alkene stage. Over-hydrogenation to the corresponding saturated alcohol, 2-methyl-2-butanol, is a common subsequent reaction. Copper-based nanocatalysts have also been investigated for the

Catalytic Reactions and Reaction Mechanism Elucidation

Enzyme-Mediated Transformations (beyond initial synthesis)

Biocatalysis offers a powerful and selective alternative to traditional chemical methods. Multi-enzyme cascade reactions can be employed for the stereoselective synthesis of chiral molecules. polimi.it While the primary focus of some studies is the synthesis of (3E)-2-methyl-4-phenyl-3-buten-2-ol stereoisomers from the corresponding ketone, these enzymatic systems also reveal potential transformations of the alcohol itself. polimi.it

In a one-pot reaction designed to produce saturated chiral alcohols from (E)-3-methyl-4-phenylbut-3-en-2-one, two types of enzymes are used concurrently: an ene-reductase (ER) and an alcohol dehydrogenase (ADH). polimi.it The ene-reductase reduces the carbon-carbon double bond of the starting ketone, and the ADH then reduces the carbonyl group of the resulting saturated ketone. polimi.it

Interestingly, during these enzyme-mediated cascade reactions, the formation of the allylic alcohol (3E)-2-methyl-4-phenyl-3-buten-2-ol can occur as a minor byproduct. polimi.it For instance, in a cascade utilizing OYE3 ene-reductase and an ADH from Pseudomonas sp. (PLADH), traces of the allylic alcohol were detected, indicating that some ADHs may exhibit activity towards the unsaturated ketone, leading to the reduction of the carbonyl group before the double bond is saturated. polimi.it This highlights the potential for enzyme-mediated reduction of the precursor ketone to yield the title alcohol, even if it is not the main desired product in this specific cascade.

Table 3: Enzyme-Mediated Cascade for the Synthesis of Saturated Alcohols

| Enzyme System | Starting Material | Major Product | Minor Byproduct |

|---|---|---|---|

| OYE3-PLADH | (E)-3-methyl-4-phenylbut-3-en-2-one | (2R,3S)-3-methyl-4-phenylbutan-2-ol | (3E)-2-methyl-4-phenyl-3-buten-2-ol (2%) |

| OYE3-READH | (E)-3-methyl-4-phenylbut-3-en-2-one | (2S,3S)-3-methyl-4-phenylbutan-2-ol | Not detected |

Data from a study on the multi-enzyme cascade synthesis of Muguesia® stereoisomers. polimi.it

Radical Reactions and Mechanistic Investigations

The mechanistic pathways for reactions involving allylic alcohols often involve charged intermediates rather than radical species. For instance, the non-enzymatic, metal-catalyzed formation of the structurally related 2-methyl-3-buten-2-ol (B93329) from dimethylallyl diphosphate (B83284) (DMADP) is proposed to proceed through a carbocation and an allyl anion intermediate. nih.gov This reaction is initiated by deprotonation, followed by either elimination to form a diene or hydroxyl addition (an SN1 reaction) to form the alcohol. nih.gov

Studies on the isomerization of similar compounds, such as 4-phenyl-3-buten-2-ol, under various catalytic conditions, also contribute to the understanding of potential reaction mechanisms. researchgate.net These transformations are critical in synthetic chemistry as they can alter the position of the double bond and the stereochemistry of the molecule. The specific mechanisms often depend on the catalyst system employed, which can range from transition metals to zeolites. researchgate.net While dedicated studies on the radical reactions of (3E)-2-methyl-4-phenyl-3-buten-2-ol are not prominent, the general principles of allylic systems suggest that radical-mediated processes, such as additions or polymerizations, could be initiated under specific conditions using radical initiators, although these are not the most commonly explored pathways for this substrate.

Stereochemical Aspects and Conformational Analysis of 3 Buten 2 Ol, 2 Methyl 4 Phenyl , 3e

E/Z Isomerism and Stereochemical Assignment

The presence of a carbon-carbon double bond between the C3 and C4 positions gives rise to the possibility of geometric isomerism, specifically E/Z isomerism. The designation (3E)- specifies the configuration about this double bond.

The assignment of E/Z isomers is determined by the Cahn-Ingold-Prelog (CIP) priority rules. nih.govyoutube.com For each carbon atom of the double bond, the attached substituents are assigned a priority based on atomic number.

At the C3 position: The substituents are a hydrogen atom and a C2-carbon atom (part of the 2-hydroxy-2-propyl group). The C2-carbon has a higher atomic number than hydrogen, so the group containing C2 has the higher priority.

At the C4 position: The substituents are a hydrogen atom and a C-atom of the phenyl group. The phenyl group's carbon atom has a higher priority than the hydrogen atom.

The (3E) designation indicates that the two higher-priority groups—the 2-hydroxy-2-propyl group at C3 and the phenyl group at C4—are located on opposite sides (entgegen) of the double bond's axis. nih.govyoutube.com Its counterpart, the (3Z) isomer, would have these priority groups on the same side (zusammen).

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in confirming such stereochemical assignments. A key parameter is the coupling constant (³JHH) between the vinylic protons at C3 and C4. For a trans configuration, as in the (E)-isomer, this coupling constant is typically in the range of 12–18 Hz. In contrast, a cis configuration, as in the (Z)-isomer, would exhibit a smaller coupling constant, generally between 6–12 Hz. nih.gov Analysis of the ¹H NMR spectrum for the precursor, (E)-3-methyl-4-phenyl-3-buten-2-one, provides precedent for this type of structural confirmation. researchgate.net

Table 1. Assignment of substituent priorities at the C3-C4 double bond of 2-methyl-4-phenyl-3-buten-2-ol based on Cahn-Ingold-Prelog (CIP) rules.

Chiral Centers and Enantiomeric Purity Determination

Chirality in a molecule typically arises from a carbon atom bonded to four different substituent groups. In the case of 2-methyl-4-phenyl-3-buten-2-ol, the C2 atom is a tertiary alcohol center. It is bonded to a hydroxyl group (-OH), a methyl group (-CH₃), another methyl group (-CH₃), and the (E)-4-phenyl-but-3-enyl group (-CH=CH-C₆H₅).

Since the C2 atom is attached to two identical methyl groups, it does not satisfy the requirement of being bonded to four different groups. Therefore, C2 is not a chiral center, and the molecule as a whole is achiral. Consequently, (3E)-2-methyl-4-phenyl-3-buten-2-ol does not have enantiomers, and concepts such as enantiomeric purity and optical activity are not applicable to this compound.

The separation of enantiomers, often performed using chiral High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), is a technique reserved for chiral compounds and is therefore not relevant for this molecule. nih.govcsfarmacie.cz

Conformational Preferences and Interconversion

While the molecule is achiral, it possesses conformational flexibility due to rotation around its single bonds. The most significant conformational freedom arises from rotation about the C2-C3 single bond, which dictates the spatial arrangement of the bulky substituents at the C2 and C3 positions.

The stability of the different conformers is primarily governed by steric interactions, most notably allylic strain. Allylic strain, or A(1,3) strain, is a type of steric strain that occurs between a substituent on an sp² hybridized carbon and a substituent on an adjacent sp³ hybridized carbon. In this molecule, it refers to the steric repulsion between the vinylic hydrogen on C3 and the substituents on C2 (the two methyl groups and the hydroxyl group).

The potential energy of the molecule changes as the C2-C3 bond rotates.

Eclipsed Conformations: Conformations where the vinylic hydrogen on C3 is eclipsed with one of the C2 substituents represent energy maxima and are thus transition states. These are highly disfavored due to torsional and steric strain.

Staggered Conformations: Conformations where the vinylic hydrogen on C3 lies staggered between the C2 substituents are energetically favored.

The most stable conformer will be one that minimizes these steric repulsions. It is predicted that the preferred conformation will feature the bulky phenyl group oriented away from the equally bulky 2-hydroxy-2-propyl group to minimize transannular-like strain. The rotation around the C2-C3 bond will adopt a staggered arrangement to relieve allylic strain. Given the similar size of the methyl and hydroxyl groups, multiple low-energy staggered conformers likely exist in equilibrium.

At room temperature, the interconversion between these conformers via rotation around the C2-C3 bond is rapid. The energy barrier for this rotation is expected to be relatively low, on the order of a few kcal/mol, which is typical for acyclic systems. youtube.com This rapid interconversion means the molecule exists as a dynamic equilibrium of its various conformers.

Table 2. Key steric interactions influencing the conformational preferences of (3E)-2-methyl-4-phenyl-3-buten-2-ol.

Advanced Analytical Methodologies for Characterization of 3 Buten 2 Ol, 2 Methyl 4 Phenyl , 3e

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

1H NMR Applications

Proton (¹H) NMR spectroscopy is instrumental in defining the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of (3E)-2-methyl-4-phenyl-3-buten-2-ol, the ¹H NMR spectrum reveals characteristic signals that correspond to the different types of protons present. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, while the vinylic protons of the butene chain show distinct splitting patterns and coupling constants that confirm the (E)-configuration. The methyl protons and the hydroxyl proton each exhibit a singlet, with their chemical shifts providing further structural confirmation.

| Proton Assignment | Chemical Shift (δ) in ppm |

| Aromatic protons | Multiplet |

| Vinylic protons | Distinct splitting patterns |

| Methyl protons | Singlet |

| Hydroxyl proton | Singlet |

This table is generated based on expected chemical shifts for the compound's structure and may not represent specific experimental data.

13C NMR Applications

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in (3E)-2-methyl-4-phenyl-3-buten-2-ol gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment. For instance, the sp² hybridized carbons of the phenyl group and the double bond resonate at lower field compared to the sp³ hybridized carbons of the methyl groups and the carbinol carbon.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Aromatic carbons | Downfield region |

| Vinylic carbons | Downfield region |

| Carbinol carbon (C-OH) | Mid-field region |

| Methyl carbons | Upfield region |

This table is generated based on expected chemical shifts for the compound's structure and may not represent specific experimental data.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by measuring the vibrational frequencies of its bonds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of (3E)-2-methyl-4-phenyl-3-buten-2-ol displays characteristic absorption bands. A broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching vibration of the alkene and the aromatic ring appear in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-O stretching vibration is typically found in the 1000-1260 cm⁻¹ range.

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C stretch (alkene) | 1600-1680 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch | 1000-1260 |

This table is generated based on typical IR absorption frequencies for the functional groups present and may not represent specific experimental data.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For (3E)-2-methyl-4-phenyl-3-buten-2-ol, the C=C stretching of the butene chain and the symmetric breathing mode of the phenyl ring are expected to give rise to strong signals in the Raman spectrum. nist.gov This technique can be especially useful in confirming the trans- (E) stereochemistry of the double bond.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. sigmaaldrich.com When coupled with a separation technique like gas chromatography (GC-MS), it can also be used to analyze complex mixtures and identify individual components. The mass spectrum of (3E)-2-methyl-4-phenyl-3-buten-2-ol will show a molecular ion peak corresponding to its molecular weight. nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. Common fragments would likely include the loss of a water molecule, a methyl group, or cleavage of the butene chain.

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M]⁺ | 162.23 | Molecular Ion |

| [M-H₂O]⁺ | 144.21 | Loss of water |

| [M-CH₃]⁺ | 147.20 | Loss of a methyl group |

| [C₆H₅CH=CH]⁺ | 103.13 | Styryl cation |

This table presents hypothetical m/z values based on the compound's structure and common fragmentation pathways. Actual experimental data may vary.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as (3E)-2-methyl-4-phenylbut-3-en-2-ol. In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process causes the molecule to fragment into characteristic pieces.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For compounds that may be thermally unstable or less volatile, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers a powerful alternative. This method separates compounds in the liquid phase before they are introduced into the mass spectrometer. An LC-MS/MS approach would be particularly useful for analyzing (3E)-2-methyl-4-phenylbut-3-en-2-ol in biological matrices or for high-sensitivity quantification.

Developing an LC-MS method for a related compound, 2-Methyl-4-phenylbutan-2-ol, requires the use of a mobile phase that is compatible with mass spectrometry. sielc.com For instance, acids like phosphoric acid used in HPLC would be replaced with formic acid. sielc.com This ensures proper ionization and prevents damage to the instrument. The tandem mass spectrometry (MS/MS) capability allows for selected reaction monitoring (SRM), a highly selective and sensitive mode of analysis where specific parent-to-daughter ion transitions are monitored, enabling precise quantification even at very low concentrations.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for both the isolation of (3E)-2-methyl-4-phenylbut-3-en-2-ol from synthesis reaction mixtures and the subsequent assessment of its purity.

Column Chromatography

Column chromatography is a fundamental preparative technique used to purify compounds on a larger scale. For the isolation of (3E)-2-methyl-4-phenylbut-3-en-2-ol, a glass column is typically packed with a solid adsorbent (the stationary phase), most commonly silica (B1680970) gel. The crude mixture containing the compound is loaded onto the top of the column, and a solvent or solvent mixture (the mobile phase), such as a gradient of ethyl acetate (B1210297) in hexane, is passed through the column. Components of the mixture separate based on their differential adsorption to the silica gel and solubility in the mobile phase. Fractions are collected sequentially, and those containing the pure compound are combined.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to monitor the progress of a reaction or the effectiveness of a separation by column chromatography. nih.gov A small spot of the sample is applied to a plate coated with a thin layer of an adsorbent like silica gel. The plate is then placed in a chamber with a shallow pool of a solvent mixture (mobile phase). As the solvent moves up the plate by capillary action, it separates the components of the sample. The position of the compound, (3E)-2-methyl-4-phenylbut-3-en-2-ol, can be visualized under UV light due to its phenyl group, allowing for a quick assessment of purity and identification of fractions containing the desired product.

Gas Chromatography (GC)

Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a primary method for assessing the purity of volatile compounds. The technique separates components of a mixture in a heated column, and as each component elutes, it is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of the substance. This allows for the quantification of the purity of a (3E)-2-methyl-4-phenylbut-3-en-2-ol sample. The retention time—the time it takes for the compound to travel through the column—is a characteristic feature that aids in its identification. Retention indices for structurally related compounds on various GC columns are well-documented and provide a reference for method development. nist.govnist.govthegoodscentscompany.com

Table 1: Gas Chromatography Data for Structurally Related Compounds

| Compound Name | Column Type | Retention Index (I) | Reference |

|---|---|---|---|

| (E)-4-Phenylbut-3-en-2-ol | Capillary, DB-5 | 1315 | nist.gov |

| 2-Methyl-3-buten-2-ol (B93329) | Capillary, DB-Wax | 1036 | nist.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment and can also be scaled for preparative purification. A reverse-phase (RP) HPLC method has been described for the related compound 2-Methyl-4-phenylbutan-2-ol, which is directly applicable to (3E)-2-methyl-4-phenylbut-3-en-2-ol. sielc.com This method uses a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.com By monitoring the eluent with a UV detector (which is sensitive to the compound's phenyl group), a chromatogram is produced where the area of the peak corresponding to the compound is proportional to its concentration, allowing for accurate purity determination. sielc.com

Table 2: Example HPLC Method for a Related Compound

| Parameter | Description |

|---|---|

| Compound | 2-Methyl-4-phenylbutan-2-ol |

| Method | Reverse Phase (RP) HPLC |

| Column | Newcrom R1 or Newcrom C18 |

| Mobile Phase | Acetonitrile (MeCN) and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) |

| Application | Purity assessment, isolation of impurities, preparative separation |

This method is scalable and suitable for analyzing related structures like (3E)-2-methyl-4-phenylbut-3-en-2-ol. sielc.com

Computational and Theoretical Investigations of 3 Buten 2 Ol, 2 Methyl 4 Phenyl , 3e

Quantum Chemical Calculations for Electronic Structure and Reactivity

There is currently a lack of specific ab initio or Density Functional Theory (DFT) studies focused on (3E)-2-methyl-4-phenyl-3-buten-2-ol. Such studies are crucial for understanding the electronic landscape of a molecule. For instance, research on analogous, though structurally different, compounds like 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol (B12086533) has utilized DFT to analyze intermolecular interactions and electrostatic potentials. researchgate.net Similar methodologies could, in the future, provide valuable insights into the reactivity and stability of (3E)-2-methyl-4-phenyl-3-buten-2-ol.

Ab Initio and Density Functional Theory (DFT) Studies

No dedicated ab initio or DFT studies for (3E)-2-methyl-4-phenyl-3-buten-2-ol are presently available in the public domain.

Conformational Analysis through Computational Methods

Detailed conformational analysis of (3E)-2-methyl-4-phenyl-3-buten-2-ol using computational methods has not been reported in the searched scientific literature.

Molecular Dynamics Simulations

No specific molecular dynamics simulation studies for (3E)-2-methyl-4-phenyl-3-buten-2-ol have been identified. Such simulations would be instrumental in understanding the compound's behavior and interactions in various environments over time.

Reaction Pathway Modeling and Transition State Analysis

There is no available research on the modeling of reaction pathways or the analysis of transition states for reactions involving (3E)-2-methyl-4-phenyl-3-buten-2-ol. Studies on related compounds, such as the hydrogenation of 2-methyl-3-butyn-2-ol, have employed DFT to investigate reaction energetics and pathways, highlighting the potential for similar computational approaches to be applied to (3E)-2-methyl-4-phenyl-3-buten-2-ol. unil.ch

Advanced Applications in Chemical Research and Development

Use as Building Blocks in Complex Organic Synthesis

While direct applications of (3E)-2-methyl-4-phenyl-3-buten-2-ol in the total synthesis of complex natural products are not extensively documented, its structural motifs as a functionalized allylic alcohol suggest its potential as a versatile building block. Allylic alcohols are highly valued in organic synthesis due to their ability to undergo a variety of transformations. acs.orgumich.edu The presence of the hydroxyl group and the adjacent double bond allows for a range of reactions that can introduce new functional groups and build molecular complexity.

Research on similar allylic alcohol structures demonstrates their utility in modern organic synthesis. For instance, palladium-catalyzed allylic functionalization reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org These reactions often proceed under mild conditions and can be highly regio- and stereoselective. acs.org The reactivity of allylic alcohols in such transformations highlights the potential of (3E)-2-methyl-4-phenyl-3-buten-2-ol to serve as a key intermediate in the synthesis of more complex molecules.

Allylsilanes and allylboronates, which are valuable reagents in organic synthesis, can be prepared from allylic alcohols. acs.orgresearchgate.net These reagents are known for their utility in constructing carbon-carbon bonds with high levels of stereocontrol. researchgate.net The conversion of allylic alcohols to these organometallic reagents showcases a pathway through which (3E)-2-methyl-4-phenyl-3-buten-2-ol could be employed in the synthesis of complex targets.

The following table summarizes some key synthetic transformations that allylic alcohols, structurally related to (3E)-2-methyl-4-phenyl-3-buten-2-ol, can undergo, illustrating their potential as building blocks.

Table 1: Potential Synthetic Transformations of (3E)-2-Methyl-4-phenyl-3-buten-2-ol as a Building Block

| Transformation | Reagents and Conditions | Product Type | Potential Application |

|---|---|---|---|

| Palladium-Catalyzed Allylic Silylation | Hexamethyldisilane, Pd(BF₄)₂(MeCN)₄ (catalyst), DMSO/MeOH | Allylsilane | C-C bond formation, natural product synthesis acs.org |

| Palladium-Catalyzed Allylic Borylation | Bis(pinacolato)diboron, Pd catalyst | Allylboronate | Stereoselective C-C bond formation researchgate.net |

| Stereoselective Phenylation | Hypervalent silicon complexes, Pd catalyst | Phenylated derivative | Introduction of aryl groups acs.org |

| C- and O-Allylation of Phenols | Phenols, Pd(0) catalyst | Allylated phenols | Synthesis of complex aromatic compounds acs.org |

Precursors for Specialized Chemical Intermediates

(3E)-2-Methyl-4-phenyl-3-buten-2-ol serves as a direct precursor to its corresponding ketone, (E)-3-methyl-4-phenyl-3-buten-2-one. This ketone is a valuable intermediate in the synthesis of various compounds, including fragrances and pharmaceuticals. polimi.itoup.com The oxidation of the alcohol to the ketone is a key transformation that opens up further synthetic possibilities.

A significant application of the precursor ketone is in the synthesis of the commercial odorant Muguesia®. polimi.itnih.gov The stereoisomers of Muguesia® possess distinct floral and lily-of-the-valley notes, making them important in the fragrance industry. polimi.it The synthesis of these stereoisomers often involves the stereoselective reduction of the carbon-carbon double bond and the carbonyl group of (E)-3-methyl-4-phenyl-3-buten-2-one. polimi.it

Furthermore, substituted (E)-4-phenyl-3-buten-2-ones, which are structurally related to the ketone precursor of (3E)-2-methyl-4-phenyl-3-buten-2-ol, have been shown to exhibit a range of biological activities, including anti-inflammatory, antiviral, and antioxidant properties. google.com This suggests that derivatives of (3E)-2-methyl-4-phenyl-3-buten-2-ol could be valuable intermediates in the development of new therapeutic agents.

The table below outlines the role of the precursor ketone in the synthesis of specialized chemical intermediates.

Table 2: (E)-3-Methyl-4-phenyl-3-buten-2-one as a Precursor to Specialized Intermediates

| Intermediate | Transformation | Product | Significance |

|---|---|---|---|

| (E)-3-Methyl-4-phenyl-3-buten-2-one | Stereoselective reduction | Muguesia® stereoisomers | Fragrance industry polimi.itnih.gov |

| Substituted (E)-4-phenyl-3-buten-2-ones | Various modifications | Bioactive compounds | Pharmaceutical industry google.com |

Green Chemistry Applications

The synthesis of chiral alcohols from prochiral ketones is a key area of interest in green chemistry, with biocatalysis offering an environmentally friendly alternative to traditional chemical methods. researchgate.netoup.comnih.gov The production of stereoisomers of (3E)-2-methyl-4-phenyl-3-buten-2-ol via enzymatic reactions is a prime example of a green chemistry application.

A highly efficient method for the synthesis of the odorous (3S)-stereoisomers of Muguesia® utilizes a multi-enzyme cascade reaction. polimi.it This process combines the stereoselective reduction of the carbon-carbon double bond of (E)-3-methyl-4-phenyl-3-buten-2-one, mediated by an ene-reductase (ER), with the subsequent reduction of the carbonyl group, catalyzed by an alcohol dehydrogenase (ADH). polimi.itresearchgate.net This one-pot reaction avoids the isolation of intermediates and operates under mild conditions, which are key principles of green chemistry. personalcaremagazine.compolimi.it

The use of biocatalysts, such as isolated enzymes or whole-cell systems, for the asymmetric reduction of ketones offers several advantages, including high enantioselectivity, mild reaction conditions, and the potential for cofactor regeneration in situ. oup.comnih.govnih.gov The application of these enzymatic cascades in the synthesis of fragrance compounds like Muguesia® demonstrates a sustainable approach to the production of fine chemicals. researchgate.netpolimi.itkaust.edu.sa

The key enzymes and their roles in the green synthesis of (3E)-2-methyl-4-phenyl-3-buten-2-ol stereoisomers are detailed in the following table.

Table 3: Enzymes in the Green Synthesis of (3E)-2-Methyl-4-phenyl-3-buten-2-ol Stereoisomers

| Enzyme | Type | Role in Synthesis | Green Chemistry Aspect |

|---|---|---|---|

| Ene-Reductase (ER) | Oxidoreductase | Stereoselective reduction of the C=C double bond of the precursor ketone. polimi.itresearchgate.net | High selectivity, mild conditions. polimi.it |

| Alcohol Dehydrogenase (ADH) | Oxidoreductase | Stereoselective reduction of the carbonyl group to the alcohol. polimi.itresearchgate.netnih.govnih.gov | High enantioselectivity, cofactor regeneration. oup.comnih.gov |

Material Science and Polymer Chemistry Relevant Derivatives

While there is no direct evidence of (3E)-2-methyl-4-phenyl-3-buten-2-ol being used as a monomer in polymerization reactions, its derivatives hold potential for applications in material science and polymer chemistry. The presence of a polymerizable vinyl group and a functionalizable hydroxyl group makes it an interesting candidate for the synthesis of functional polymers.

Phenyl-substituted polymers, such as poly(phenylacetylene)s, have garnered significant attention due to their unique electronic and optical properties, making them suitable for applications in electronics, optoelectronics, and membrane separations. Derivatives of (3E)-2-methyl-4-phenyl-3-buten-2-ol, where the hydroxyl group is modified to introduce other functionalities, could potentially be polymerized to create novel materials with tailored properties.

Furthermore, allylic alcohols can be transformed into a variety of derivatives that could serve as monomers. For example, the esterification of the hydroxyl group could introduce different functional groups, influencing the properties of the resulting polymer. The ability to create complex allylic esters from allylic alcohols via C-H oxidation presents a modern and efficient route to such monomers.

The potential for creating material science and polymer chemistry relevant derivatives from (3E)-2-methyl-4-phenyl-3-buten-2-ol is summarized in the table below.

Table 4: Potential Material Science and Polymer Chemistry Derivatives

| Derivative Type | Synthetic Approach | Potential Polymer Type | Potential Applications |

|---|---|---|---|

| Allylic Esters | Esterification of the hydroxyl group | Polyesters, functional polymers | Specialty polymers, coatings |

| Vinyl Ethers | Etherification of the hydroxyl group | Poly(vinyl ether)s | Adhesives, lubricants |

| Polymers with Pendant Phenyl Groups | Polymerization of the vinyl group | Phenyl-substituted polymers | Optoelectronics, sensors |

Q & A

Basic: What are the established synthetic routes for (3E)-2-methyl-4-phenyl-3-buten-2-ol, and what key reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves multi-step pathways:

- Dehydration of diols : Catalytic dehydration of 2-methyl-4-phenyl-2,3-butanediol using silica-alumina catalysts at 150–200°C yields the target compound. Reaction time (2–4 hrs) and catalyst loading (5–10 wt%) critically impact selectivity .

- Reductive methods : Hydrogenation of α,β-unsaturated ketones (e.g., 4-phenyl-3-buten-2-one) with palladium catalysts under mild H₂ pressure (1–3 atm) preserves the (3E)-stereochemistry .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or fractional distillation (bp ~140–160°C, based on analogs) ensures >95% purity .

Basic: How can researchers characterize (3E)-2-methyl-4-phenyl-3-buten-2-ol using spectroscopic methods?

Methodological Answer:

- GC-MS : Use polar columns (e.g., DB-WAX) with temperature programming (50°C to 220°C at 2.5°C/min). Key fragmentation includes m/z 134 (base peak, C₉H₁₀⁺ from phenyl loss) and m/z 72 (C₄H₈O⁺, alcohol moiety) .

- NMR : ¹H NMR shows doublet-of-doublets for the (3E)-vinyl proton (δ 5.8–6.2 ppm, J = 15–16 Hz). ¹³C NMR confirms the quaternary methyl group (δ 25–28 ppm) and phenyl carbons (δ 125–140 ppm) .

- IR : O-H stretch (3200–3600 cm⁻¹) and conjugated C=C (1640–1680 cm⁻¹) are diagnostic .

Advanced: How can stereochemical challenges during synthesis be resolved to ensure (3E)-configuration?

Methodological Answer:

- Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of prochiral ketones, achieving >90% enantiomeric excess (ee) .

- X-ray crystallography : Confirm stereochemistry via single-crystal analysis (e.g., analogs like (E)-2-methyl-3-phenylselanyl derivatives resolved at 0.8 Å resolution) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict energy minima for (3E) vs. (3Z) isomers, validated by experimental NOESY .

Advanced: What reaction mechanisms govern acid-catalyzed oxidation of (3E)-2-methyl-4-phenyl-3-buten-2-ol?

Methodological Answer:

- Carbocation intermediates : In 70% H₂SO₄, protonation at the hydroxyl group forms a tertiary carbocation, leading to allylic oxidation or polymerization. H₂O₂ addition shifts selectivity toward hydroperoxide formation (m/z 151 in MS) .

- Kinetic analysis : Use a rotated wetted-wall reactor coupled with MS to monitor real-time ion peaks (e.g., m/z 72 for parent ion decay). Rate constants (k) for tertiary alcohols are 2–3× higher than secondary analogs .

Advanced: How can contradictions in reaction selectivity data (e.g., byproduct formation) be analyzed?

Methodological Answer:

- Catalyst screening : Compare silica-alumina (high 1,3-butadiene selectivity) vs. zeolites (promote dimerization). TGA-MS identifies coke formation as a deactivation pathway .

- Isotopic labeling : Use D₂O in H₂SO₄ to track H/D exchange at the hydroxyl group, confirming protonation as the rate-limiting step .

- Statistical DOE : Vary temperature (100–200°C), catalyst loading, and solvent polarity to optimize yield (>80%) while minimizing phenyl-ring sulfonation .

Basic: What safety protocols are recommended for handling (3E)-2-methyl-4-phenyl-3-buten-2-ol?

Methodological Answer:

- Ventilation : Use fume hoods due to volatility (predicted bp ~140–160°C, analog data) and potential respiratory irritation .

- PPE : Nitrile gloves and safety goggles; avoid skin contact (IFRA standards for phenyl-alcohol analogs suggest dermal sensitization thresholds <1%) .

- Waste disposal : Neutralize acidic byproducts (e.g., sulfates) with NaHCO₃ before aqueous disposal .

Advanced: What computational modeling approaches predict the biological activity of this compound?

Methodological Answer:

- Docking studies : Use AutoDock Vina to simulate binding to CYP450 enzymes (e.g., CYP2E1, implicated in alcohol metabolism). The phenyl group shows π-π stacking with Phe-478 .

- ADMET prediction : SwissADME calculates LogP ~2.8 (moderate lipophilicity) and BBB permeability (95% probability), suggesting CNS activity .

- QSAR : Train models with PubChem descriptors (e.g., Topological Polar Surface Area = 20.2 Ų) to correlate structure with antimicrobial IC₅₀ values .

Advanced: How can researchers mitigate byproduct formation during dehydration to 1,3-butadiene derivatives?

Methodological Answer:

- In situ monitoring : Real-time GC-MS detects early-stage dimers (m/z 268 for diphenyl derivatives). Adjust H₂O partial pressure to suppress oligomerization .

- Additives : Introduce 1% Na₂SO₄ to H₂SO₄, reducing sulfonic acid byproducts (confirmed via ion chromatography) .

- Flow chemistry : Continuous microreactors (residence time <5 mins) minimize thermal degradation (yield improvement: 15–20%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.